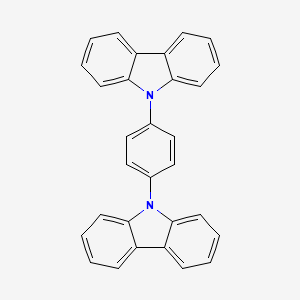

1,4-Di(9H-carbazol-9-yl)benzene

概要

説明

1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2. It is known for its significant photochemical and thermal stability, as well as its excellent hole-transport ability. This compound is particularly attractive in the field of optoelectronics and organic light-emitting diodes (OLEDs) due to its strong fluorescence and high triplet energy.

準備方法

1,4-Di(9H-carbazol-9-yl)benzene can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, which uses copper as a catalyst. this method often requires harsh reaction conditions and extensive purification steps . Another method is the Buchwald-Hartwig amination, which employs palladium as a catalyst to couple carbazole with halogenated benzene derivatives . This method is more efficient and yields higher purity products suitable for optoelectronic applications.

化学反応の分析

1,4-Di(9H-carbazol-9-yl)benzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydrocarbazole derivatives.

科学的研究の応用

Material Science

Electrochromic Devices

1,4-Di(9H-carbazol-9-yl)benzene is utilized in the development of electrochromic polymers for flexible electrochromic devices (ECDs). These polymers are electropolymerized on indium tin oxide (ITO)-coated polyethylene terephthalate (PET) substrates. The resulting devices exhibit a high transmittance change of up to 40.3% at 690 nm and demonstrate long-term electrochemical cycling stability.

Corrosion Inhibition

In material science, carbazole derivatives, including this compound, serve as corrosion inhibitors. When applied to metal surfaces, these compounds significantly enhance resistance to corrosion, making them valuable in protecting materials in harsh environments.

Electronics

Organic Light-Emitting Diodes (OLEDs)

This compound functions as a hole-transporting material (HTM) in OLEDs. Its synthesis typically involves Suzuki coupling reactions, leading to materials that provide efficient charge transport and stability under operational conditions. The high thermal stability and favorable electronic properties make it suitable for use in advanced display technologies.

Supercapacitors

In the realm of energy storage, this compound is incorporated into supercapacitor designs due to its excellent electrical properties. The resulting supercapacitors exhibit high charge storage capacity and environmental stability, which are critical for efficient energy storage solutions.

Renewable Energy

Photovoltaic Devices

The compound is also applied in the development of organic photovoltaic cells. Its incorporation into device architectures enhances charge carrier mobility and overall device efficiency. Research indicates that photovoltaic devices utilizing carbazole derivatives demonstrate good environmental stability and performance under operational conditions.

Nanotechnology

Nanodevices

In nanotechnology, this compound is used to fabricate nanodevices due to its superior electrical and electrochemical properties. These nanodevices exhibit unique optical characteristics and environmental stability, making them suitable for applications in sensors and other nanoscale technologies.

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Two carbazole units on benzene | High thermal stability and optoelectronic properties |

| 1,3-Di(9H-carbazol-9-yl)benzene | Two carbazole units on benzene | Different electronic behavior due to positioning |

| Carbazole | Single carbazole unit | Simpler structure; different reactivity |

| N,N'-Bis(carbazolyl)phenylene | Two carbazole units on phenylene | Enhanced electron-donating ability |

This table highlights how the positioning of substituents affects the electronic characteristics of these compounds.

Case Study 1: Electrochromic Polymers

A study involving the synthesis of electrochromic polymers containing this compound demonstrated their potential as electrodes in high-contrast ECDs. The polymers were evaluated for their optical properties and cycling stability under electrochemical conditions .

Case Study 2: OLED Performance

Research focusing on OLEDs using hole-transporting materials derived from this compound revealed significant improvements in device efficiency and operational longevity compared to traditional materials .

作用機序

The primary mechanism by which 1,4-Di(9H-carbazol-9-yl)benzene exerts its effects is through its role as a host material in OLEDs. It interacts with guest molecules, facilitating efficient energy transfer and enhancing the emission properties of the device. The compound’s high triplet energy and deep highest occupied molecular orbital (HOMO) level contribute to its effectiveness in this role .

類似化合物との比較

1,4-Di(9H-carbazol-9-yl)benzene can be compared with other similar compounds, such as:

1,3-Di(9H-carbazol-9-yl)benzene (mCP): Both compounds are used as host materials in OLEDs, but this compound has a higher triplet energy and better thermal stability.

1,3,5-Tri(9-carbazolyl)benzene: This compound has three carbazole units attached to a benzene ring, providing excellent hole-transporting properties.

生物活性

1,4-Di(9H-carbazol-9-yl)benzene, also known as CCP, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article will delve into the synthesis, characterization, and biological activities associated with this compound, supported by data tables and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the Ullmann reaction, where carbazole derivatives are coupled with dihalobenzenes. The compound can be synthesized from carbazole and 1,4-diiodobenzene, yielding moderate to high yields depending on the reaction conditions used . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview of this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Carbazole + 1,4-Diiodobenzene | Ullmann Reaction | 50-75% |

| 2 | Purification (Column Chromatography) | - | - |

2.1 Antimicrobial Properties

Research indicates that derivatives of carbazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

A study demonstrated that a series of carbazole derivatives displayed varying degrees of antibacterial activity against E. coli. The results indicated that structural modifications could enhance their efficacy .

2.2 Anticancer Activity

The anticancer potential of carbazole derivatives has been explored extensively. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation |

| MCF-7 | 15.0 | Cell cycle arrest |

3. Photophysical Properties

The photophysical properties of this compound have also been investigated due to its potential applications in organic electronics and photonics. The compound exhibits strong fluorescence properties which make it suitable for use in OLEDs (Organic Light Emitting Diodes) and as a hole transport material in perovskite solar cells .

4. Conclusion

This compound is a versatile compound with promising biological activities ranging from antimicrobial to anticancer effects. Its unique photophysical properties further enhance its applicability in advanced materials science. Ongoing research is likely to uncover more about its mechanisms of action and potential therapeutic uses.

特性

IUPAC Name |

9-(4-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMQTZDVSUPPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。